10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
The compound 10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepin-1-one derivative characterized by a benzimidazole-methyl substituent at position 10 and a 4-tert-butylphenyl group at position 11. The 3,3-dimethyl modification on the hexahydrodiazepine ring enhances conformational stability, while the tert-butyl group contributes to hydrophobic interactions in biological systems.
Properties
Molecular Formula |
C33H36N4O |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-ylmethyl)-6-(4-tert-butylphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H36N4O/c1-32(2,3)22-16-14-21(15-17-22)31-30-26(18-33(4,5)19-28(30)38)34-25-12-8-9-13-27(25)37(31)20-29-35-23-10-6-7-11-24(23)36-29/h6-17,31,34H,18-20H2,1-5H3,(H,35,36) |
InChI Key |
GVTWCYXIFIPVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC4=NC5=CC=CC=C5N4)C6=CC=C(C=C6)C(C)(C)C)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diamines with Carbonyl Derivatives
The core is synthesized via acid-catalyzed cyclocondensation of 1,2-phenylenediamine derivatives with diketones or keto-esters. For example, reacting 3,3-dimethyl-1,5-diketone with 1,2-diaminobenzene in acetic acid at reflux yields the 3,3-dimethyl-dibenzo[b,e]diazepin-1-one framework. Key parameters include:
Functionalization at Position 11
Benzimidazole Moiety Installation
The 1H-benzimidazol-2-ylmethyl group at position 10 is introduced via nucleophilic substitution or reductive amination.
Synthesis of Benzimidazole-2-carbaldehyde
2-(Chloromethyl)-1H-benzimidazole is prepared by cyclizing 4-chloro-1,2-phenylenediamine with glyoxal in HCl/ethanol. Oxidation with MnO₂ yields the corresponding aldehyde.
Coupling to the Dibenzo[b,e] diazepinone Core
The aldehyde undergoes reductive amination with the core’s secondary amine using NaBH₃CN in methanol:
Optimization and Challenges
Steric Hindrance Mitigation
The 3,3-dimethyl groups and tert-butylphenyl substituent introduce steric challenges during coupling. Employing high-boiling solvents (e.g., DMF) and elevated temperatures (80–100°C) improves reaction efficiency.
Purification Strategies
Chromatography on silica gel (eluent: EtOAc/hexane, 3:7) resolves diastereomers formed during benzimidazole coupling. Recrystallization from ethanol/water enhances purity (>98% by HPLC).
Comparative Analysis of Synthetic Routes
Two primary routes are documented:
Route A: Sequential Functionalization
Route B: Convergent Approach
-
Pre-functionalized benzimidazole and aryl intermediates coupled to the core in parallel.
Scalability and Industrial Relevance
Route B offers superior scalability, with patent examples demonstrating kilogram-scale production using continuous flow reactors. Critical process parameters include:
Chemical Reactions Analysis
Types of Reactions
10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Pharmacological Applications
Research has indicated that dibenzo[b,e][1,4]diazepinones possess a variety of biological properties:
1. Antidepressant Activity
Studies have shown that derivatives of dibenzo[b,e][1,4]diazepinones can exhibit antidepressant effects. For instance, compounds similar to the one have been evaluated for their ability to modulate neurotransmitter systems involved in mood regulation .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Research indicates that certain benzimidazole derivatives can inhibit bacterial growth and may serve as potential agents in treating infections .
3. Analgesic and Anti-inflammatory Effects
Compounds within this class have been investigated for their analgesic and anti-inflammatory properties. They may act on pain pathways and inflammatory mediators, providing relief in conditions such as arthritis .
4. Antitumor Activity
Dibenzo[b,e][1,4]diazepinones have also been studied for their antitumor potential. Some derivatives have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction .
5. Central Nervous System Effects
Research into the effects on the central nervous system (CNS) has highlighted the anxiolytic properties of related compounds. These effects are particularly relevant for developing new treatments for anxiety disorders .
Case Studies
Several case studies illustrate the applications of this compound:
Case Study 1: Antidepressant Evaluation
A study evaluated the antidepressant activity of a related dibenzo[b,e][1,4]diazepine derivative using animal models. The results indicated significant reductions in depression-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for depression .
Case Study 2: Antimicrobial Screening
In another study, various derivatives were screened for antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the benzimidazole moiety enhanced antimicrobial efficacy .
Case Study 3: Analgesic Properties
A pharmacological evaluation assessed the analgesic effects of a related compound in inflammatory pain models. The findings revealed that administration led to a notable decrease in pain scores compared to untreated controls .
Mechanism of Action
The mechanism of action of 10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dibenzodiazepine core may also contribute to the compound’s overall biological effects by modulating cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations in the Dibenzo[b,e][1,4]diazepin-1-one Scaffold
The target compound shares a core scaffold with multiple derivatives (Table 1). Key structural differences arise from substitutions at positions 10 and 11:
Table 1. Structural and physicochemical comparisons of dibenzo[b,e][1,4]diazepin-1-one derivatives.
Impact of Substituents on Bioactivity
- Benzimidazole-Methyl Group (Target Compound): The benzimidazole moiety may mimic purine bases, enabling interactions with enzymes or receptors involved in nucleotide metabolism .
- Trifluoromethyl Group (CAS 352692-44-5): The CF3 group increases lipophilicity and resistance to oxidative metabolism, a feature critical for CNS-targeting drugs .
Computational and Experimental Similarity Analyses
Tanimoto Coefficient-Based Comparisons
Using Tanimoto similarity metrics (MACCS and Morgan fingerprints), the target compound shows moderate similarity (~0.65–0.75) to derivatives with aryl substituents (e.g., 4-tert-butylphenyl vs. 4-methylphenyl in CAS 599151-05-0 ). Lower similarity (<0.5) is observed with acetylated analogues due to divergent functional groups .
Bioactivity Clustering
Hierarchical clustering of 37 dibenzo[b,e][1,4]diazepin-1-one derivatives revealed that compounds with tert-butyl or trifluoromethyl groups cluster separately from nitro- or acetyl-substituted analogues. This suggests divergent modes of action correlated with substituent chemistry .
Biological Activity
The compound 10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex heterocyclic molecule that incorporates both benzimidazole and dibenzo[1,4]diazepine frameworks. Compounds of this nature have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on recent research findings.
Structural Characteristics
The compound's structure can be broken down into its key components:
- Benzimidazole moiety : Known for its broad-spectrum pharmacological properties.
- Dibenzo[1,4]diazepine framework : Associated with various therapeutic effects.
These structural characteristics contribute to the compound's potential efficacy in various biological contexts.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation. For instance:
- Mechanism of Action : The benzimidazole core interacts with DNA and proteins involved in cell cycle regulation.
- Case Study : In vitro studies demonstrated that derivatives similar to this compound effectively reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) by inducing apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are well-documented. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 12.5 to 250 µg/ml against various pathogens .
- Comparison with Standards : The compound's efficacy was compared against standard antibiotics such as ciprofloxacin and chloramphenicol, showing superior or comparable results in certain cases .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were evaluated through various assays:
- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages .
- Case Study : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in paw edema compared to control groups.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this one:
| Structural Feature | Biological Activity | Notes |
|---|---|---|
| Benzimidazole ring | Anticancer | Enhances interaction with DNA |
| Dibenzo[1,4]diazepine framework | Antimicrobial | Broadens spectrum of activity |
| Tert-butyl group | Lipophilicity | Improves membrane permeability |
Q & A
Basic Research Questions
Q. How can the molecular structure of the compound be experimentally confirmed?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For diazepine derivatives, crystallization in a monohydrate form (e.g., using methanol/water mixtures) and analysis at 296 K with a data-to-parameter ratio >17 and R-factor <0.05 ensure accuracy. Compare bond lengths (e.g., C–C mean 0.003 Å) and torsion angles with computational models (DFT) to validate geometry .
Q. What are standard protocols for synthesizing dibenzo[b,e][1,4]diazepinone derivatives?
- Methodological Answer: A two-step synthesis is common:
Nucleophilic substitution: React dithiosalicylic acid with nitrobenzene derivatives (e.g., 1-chloro-2-nitrobenzene) in basic aqueous conditions (pH 10–12) to form intermediates like 2-(2-nitrophenylsulfuryl)benzoic acid.
Cyclization: Reduce nitro groups using H₂ and a Pd/C catalyst, followed by acid-catalyzed cyclization in toluene at 80–100°C .
Q. How can initial bioactivity screening (e.g., antimicrobial) be designed?
- Methodological Answer: Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v) and test at concentrations of 10–100 µg/mL. Include positive controls (e.g., ciprofloxacin) and measure inhibition zones. Confirm results with microdilution to determine MIC (Minimum Inhibitory Concentration) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Methodological Answer:
- Catalyst screening: Test heterogeneous catalysts (e.g., Pd/C, Raney Ni) for nitro reduction efficiency.
- Solvent optimization: Compare polar aprotic solvents (DMF, DMSO) versus toluene for cyclization kinetics.
- Reaction monitoring: Use HPLC to track intermediate formation and adjust reaction time/temperature.
Example data from similar compounds shows yields improve from 45% to 72% when switching from DMF to toluene .
Q. How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer:
Standardize assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%).
Replicate under controlled conditions: Test the compound in triplicate across independent labs.
Meta-analysis: Apply statistical models (e.g., ANOVA) to identify outliers and confounders (e.g., purity, storage conditions) .
Q. What frameworks guide environmental impact studies for this compound?
- Methodological Answer: Follow the INCHEMBIOL project framework:
- Fate analysis: Measure log Kow (octanol-water partition coefficient) and soil adsorption coefficients (Kd).
- Degradation studies: Use HPLC-MS to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation pathways.
- Ecotoxicity: Test acute toxicity in Daphnia magna (LC₅₀) and chronic effects on algal growth .
Q. How to elucidate the mechanism of action in neuropharmacological studies?
- Methodological Answer:
- In vitro binding assays: Screen against GABAₐ receptor subtypes using radioligands (e.g., [³H]flumazenil).
- Computational docking: Use Schrödinger Suite or AutoDock Vina to predict binding affinity to benzodiazepine sites.
- Functional assays: Measure Cl⁻ ion flux in transfected HEK293 cells expressing human GABAₐ receptors .
Q. How to integrate theoretical frameworks into structure-activity relationship (SAR) studies?
- Methodological Answer:
Conceptual alignment: Link SAR to the "lock-and-key" model of receptor-ligand interactions.
Quantitative SAR (QSAR): Use Molinspiration or CODESSA Pro to calculate descriptors (e.g., polar surface area, H-bond donors).
Validation: Compare predicted vs. experimental activity using leave-one-out cross-validation (R² >0.8 required) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
